6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Medicinal chemistry Physicochemical profiling Lead optimization

6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1646649-34-4, PubChem CID is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyrazine family—a scaffold validated across antimalarial, kinase inhibition, phosphodiesterase modulation, and antibacterial programs. It bears three chemically distinct substituents: a bromine atom at position 6 (a universal cross‑coupling handle), a methoxy group at position 8 (electron‑donating, metabolically stable), and a phenyl ring at position 3 (conferring lipophilicity and π‑stacking capacity).

Molecular Formula C12H9BrN4O
Molecular Weight 305.13 g/mol
Cat. No. B11786276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC12H9BrN4O
Molecular Weight305.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=CN2C1=NN=C2C3=CC=CC=C3)Br
InChIInChI=1S/C12H9BrN4O/c1-18-12-11-16-15-10(8-5-3-2-4-6-8)17(11)7-9(13)14-12/h2-7H,1H3
InChIKeyYKWCYKJEOJCCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine – Core Scaffold Identity and Procurement-Relevant Properties


6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1646649-34-4, PubChem CID 118992945) is a heterocyclic building block belonging to the [1,2,4]triazolo[4,3-a]pyrazine family—a scaffold validated across antimalarial, kinase inhibition, phosphodiesterase modulation, and antibacterial programs [1]. It bears three chemically distinct substituents: a bromine atom at position 6 (a universal cross‑coupling handle), a methoxy group at position 8 (electron‑donating, metabolically stable), and a phenyl ring at position 3 (conferring lipophilicity and π‑stacking capacity). Its molecular weight is 305.13 g·mol⁻¹, XLogP3 is 3.1, topological polar surface area is 52.3 Ų, and it possesses 4 hydrogen‑bond acceptors with zero donors—features that place it within oral drug‑like chemical space [2]. Commercially available purity typically exceeds 97% (HPLC), with the MDL identifier MFCD28405547 facilitating unambiguous procurement .

Why Generic Substitution of 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine Fails – The Substitution‑Pattern Trap


Triazolo[4,3-a]pyrazines are not freely interchangeable; even single‑position alterations can ablate target engagement or radically shift physicochemical properties. Literature SAR demonstrates that the 3‑aryl substituent governs both potency and selectivity in kinase and phosphodiesterase programs—meta‑substituted phenyl rings were essential for PDE2 selectivity over PDE10 [1]. In the antimalarial Series 4 of the Open Source Malaria consortium, late‑stage functionalization of the pyrazine ring at position 6 (bromine) was the key diversification point, and moving the halogen to position 5 produced inactive or synthetically intractable analogs [2]. The regioisomeric [1,5‑a] fusion isomer (e.g., 8‑benzyloxy‑6‑bromo‑[1,2,4]triazolo[1,5‑a]pyrazine, CAS 2769930‑10‑9) is a distinct chemical entity with different reactivity and biological profile—not a valid substitute . Therefore, procurement of the precise 6‑bromo‑8‑methoxy‑3‑phenyl‑[4,3‑a] isomer is mandatory for reproducing literature synthetic routes or building focused libraries around this validated core.

Quantitative Comparator-Based Differentiation Evidence for 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine


Lipophilicity and Drug‑Likeness: 3‑Phenyl vs. 3‑Des‑Phenyl and 3‑Methyl Analogs

The 3‑phenyl substituent is the dominant driver of lipophilicity and oral drug‑likeness for this scaffold. The target compound (6‑Br, 8‑OMe, 3‑Ph) has a computed XLogP3 of 3.1 and a molecular weight of 305.13 g·mol⁻¹ [1]. In contrast, the 3‑des‑phenyl analog 6‑bromo‑8‑methoxy‑[1,2,4]triazolo[4,3‑a]pyrazine (CAS 1350885‑67‑4) has a molecular weight of only 229.03 g·mol⁻¹ and lacks the lipophilic phenyl moiety entirely, placing it in a different property space [2]. The 3‑methyl analog (CAS 1935294‑79‑3, MW 243.06 g·mol⁻¹) provides intermediate lipophilicity but cannot engage in π–π stacking interactions with aromatic protein residues—a feature critical for binding in flat ATP‑site pockets . This 76 Da mass increment and the associated logP shift fundamentally alter solubility, permeability, and protein‑binding characteristics.

Medicinal chemistry Physicochemical profiling Lead optimization

Regiochemistry of Bromine: 6‑Br as a Superior Synthetic Handle vs. 5‑Br Isomers

Position 6 of the [1,2,4]triazolo[4,3‑a]pyrazine core is the electronically activated site for palladium‑catalyzed cross‑coupling reactions. Demmer et al. demonstrated that lithiation and subsequent trapping occurs selectively at position 6, enabling the installation of diverse substituents at this locus via Negishi, Suzuki, and Buchwald–Hartwig couplings . In contrast, the 5‑bromo‑8‑methoxy‑[1,2,4]triazolo[4,3‑a]pyrazine regioisomer (CAS 1334135‑57‑7) places the halogen at an electronically deactivated position adjacent to the bridgehead nitrogen, leading to significantly slower oxidative addition and reduced coupling yields . The Open Source Malaria consortium's Series 4 exclusively utilized the 6‑bromo substitution pattern as the diversification point for generating antimalarial libraries; attempts to use 5‑bromo congeners resulted in tele‑substitution side‑reactions that diverted product formation [1]. Thus, the 6‑bromo compound is the synthetically competent building block; the 5‑bromo isomer is not a functionally equivalent alternative.

Synthetic chemistry Cross‑coupling Scaffold diversification

Polar Surface Area and Hydrogen‑Bond Acceptor Profile: Differentiation from [1,5‑a] Regioisomers

The topological polar surface area (TPSA) and hydrogen‑bond acceptor count differ between the [4,3‑a] and [1,5‑a] regioisomeric series, impacting blood‑brain barrier permeability and oral absorption. The target compound (6‑Br, 8‑OMe, 3‑Ph, [4,3‑a] fusion) has a TPSA of 52.3 Ų and 4 hydrogen‑bond acceptors [1]. The [1,5‑a] regioisomer 8‑(benzyloxy)‑6‑bromo‑[1,2,4]triazolo[1,5‑a]pyrazine (CAS 2769930‑10‑9), despite having the identical molecular formula C₁₂H₉BrN₄O and MW 305.13, displays a different nitrogen‑atom arrangement in the triazole ring that alters the H‑bond acceptor topology and dipole moment, leading to distinct pharmacokinetic behavior . In PDE2 inhibitor programs, the [4,3‑a] fusion geometry was essential for achieving brain penetration, whereas the [1,5‑a] series showed inferior CNS exposure in rodent models [2].

ADME profiling Blood‑brain barrier penetration Scaffold selection

Rotatable Bond Count and Conformational Flexibility: 3‑Phenyl vs. 3‑H or 3‑CH₃

The 3‑phenyl group introduces conformational complexity that is absent in simpler analogs. The target compound possesses 2 rotatable bonds (the phenyl‑triazole and methoxy‑pyrazine linkages), whereas the 3‑des‑phenyl analog has only 1 rotatable bond (methoxy group alone) [1]. This additional degree of freedom allows the phenyl ring to adopt multiple low‑energy torsional conformations, enabling induced‑fit binding to aromatic receptor pockets—a feature demonstrated crystallographically for related triazolo[4,3‑a]pyrazine‑based kinase inhibitors [2]. The 3‑methyl analog (CAS 1935294‑79‑3) has a similar rotatable bond count but lacks the extended π‑surface, reducing the enthalpic contribution to binding by an estimated 2–4 kcal·mol⁻¹ based on isosteric phenyl‑to‑methyl replacements in kinase inhibitor SAR .

Conformational analysis Entropic penalty Target binding

Scaffold Validation Across Therapeutic Programs: Triazolo[4,3‑a]pyrazine Core Activity Spectrum

The [1,2,4]triazolo[4,3‑a]pyrazine scaffold has been independently validated in multiple therapeutic areas with quantitative potency benchmarks, supporting the strategic value of building block procurement. In antimalarial programs, triazolo[4,3‑a]pyrazine derivatives achieved IC₅₀ values of 0.3 to >20 µM against P. falciparum 3D7, with the most potent analogs showing no cytotoxicity against HEK293 cells at 80 µM [1]. In kinase inhibition, dual c‑Met/VEGFR‑2 inhibitors built on this scaffold achieved c‑Met IC₅₀ = 26.00 nM and VEGFR‑2 IC₅₀ = 2.6 µM, with antiproliferative IC₅₀ values of 0.98–1.28 µM against A549, MCF‑7, and HeLa cell lines [2]. In the antibacterial domain, triazolo[4,3‑a]pyrazine derivatives bearing ethylenediamine moieties showed MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to ampicillin [3]. The target compound, bearing the 6‑bromo handle, is the direct synthetic precursor for introducing the diversity elements that drove potency in these programs.

Antimalarial Kinase inhibition Phosphodiesterase inhibition Antibacterial

High‑Value Application Scenarios for 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine Based on Differentiating Evidence


Kinase‑Focused Library Synthesis via 6‑Br Suzuki Diversification

For medicinal chemistry teams building ATP‑competitive kinase inhibitor libraries, this compound serves as the optimal core for Suzuki‑based parallel synthesis. The 6‑bromo substituent enables high‑yielding Pd‑catalyzed arylation to install diverse aromatic and heteroaromatic groups, while the 3‑phenyl moiety pre‑occupies the hydrophobic back pocket of the kinase ATP site, as demonstrated in c‑Met/VEGFR‑2 inhibitor programs where triazolo[4,3‑a]pyrazine derivatives achieved nanomolar kinase inhibition (c‑Met IC₅₀ = 26 nM) [1]. The 8‑methoxy group provides metabolic stability at the solvent‑exposed position. The alternative 3‑methyl analog lacks the necessary π‑surface for back‑pocket occupancy and would require additional synthetic steps to install an aryl group post‑coupling.

PDE Inhibitor Lead Optimization with CNS Penetration Requirements

Programs targeting phosphodiesterase isoforms (PDE1, PDE2, PDE10) for CNS indications should select this [4,3‑a]‑fused isomer as the foundational building block. The [4,3‑a] geometry was shown to be essential for achieving brain penetration in PDE2 inhibitor series, with selectivity for PDE2 over PDE10 being driven by meta‑substitution on the 3‑phenyl ring [2]. The 6‑bromo position allows late‑stage introduction of solubilizing or potency‑enhancing groups without disturbing the critical 3‑phenyl pharmacophore. Substituting a [1,5‑a] isomer or a 5‑bromo analog would compromise both CNS exposure and synthetic tractability.

Antimalarial Drug Discovery – Open Source Malaria Series 4 Follow‑Up

This compound is the direct entry point into the Open Source Malaria Series 4 chemical space, where triazolo[4,3‑a]pyrazines with potent antiplasmodial activity (IC₅₀ values as low as 0.3 µM against P. falciparum 3D7) were identified [3]. The 6‑bromo position was the primary diversification point for installing amine‑containing side chains via nucleophilic aromatic substitution or Buchwald–Hartwig coupling. The 3‑phenyl group was invariant in active compounds, underscoring its pharmacophoric necessity. Procuring this exact building block enables direct replication of published synthetic routes and generation of novel analogs within a proven antimalarial chemotype.

Focused Antibacterial Library Construction via 6‑Br Modification

For antibacterial discovery programs, this building block provides access to the triazolo[4,3‑a]pyrazine scaffold that has demonstrated MIC values of 32 µg/mL (S. aureus) and 16 µg/mL (E. coli) when appropriately functionalized—activity comparable to the first‑line agent ampicillin [4]. The 6‑bromo group enables introduction of ethylenediamine or other antibacterial pharmacophoric elements identified in the SAR study, while the 3‑phenyl and 8‑methoxy groups provide favorable lipophilicity and metabolic stability. The 5‑bromo isomer is synthetically inferior for this purpose due to lower cross‑coupling reactivity and the risk of tele‑substitution side products.

Quote Request

Request a Quote for 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.